Tert-butyl 2-(2-aminoethyl)thiazole-4-carboxylate
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Overview
Description
Tert-butyl 2-(2-aminoethyl)thiazole-4-carboxylate: is a heterocyclic organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-aminoethyl)thiazole-4-carboxylate typically involves the reaction of tert-butyl 2-bromoacetate with 2-aminothiazole under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of the thiazole attacks the carbon atom of the bromoacetate, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 2-(2-aminoethyl)thiazole-4-carboxylate can undergo oxidation reactions, where the thiazole ring is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines, where the double bond in the thiazole ring is reduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents like bromine or chlorine, and alkylating agents such as alkyl halides, are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Halogenated or alkylated thiazole derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 2-(2-aminoethyl)thiazole-4-carboxylate is used as a precursor in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new chemical entities with potential biological activities .
Biology: In biological research, this compound is used to study the interactions of thiazole derivatives with biological targets. It is also used in the development of probes for imaging and diagnostic purposes .
Medicine: Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities, making this compound a valuable starting material for drug development .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-aminoethyl)thiazole-4-carboxylate involves its interaction with specific molecular targets in biological
Properties
Molecular Formula |
C10H16N2O2S |
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Molecular Weight |
228.31 g/mol |
IUPAC Name |
tert-butyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C10H16N2O2S/c1-10(2,3)14-9(13)7-6-15-8(12-7)4-5-11/h6H,4-5,11H2,1-3H3 |
InChI Key |
ANBCQIOLTWURLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CSC(=N1)CCN |
Origin of Product |
United States |
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